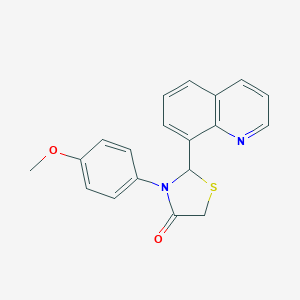
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MPT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPT is a triazolone derivative that exhibits potent pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may also act by modulating the activity of ion channels in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. Studies have shown that 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes. 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of research could focus on the development of new synthesis methods for 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one that are more efficient and cost-effective. Additionally, further studies could investigate the potential applications of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Finally, studies could investigate the potential use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a lead compound for the development of new anti-inflammatory and analgesic drugs.
Conclusion:
In conclusion, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of pain and inflammation. While there are still limitations to the use of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments, further research could lead to the development of new drugs and treatments for a variety of conditions.
Synthesis Methods
The synthesis of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This synthesis method has been reported in several studies and has been shown to produce high yields of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Scientific Research Applications
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
properties
Product Name |
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |
InChI Key |
XRBXPIMJKHVDAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)



![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)


![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)
![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)